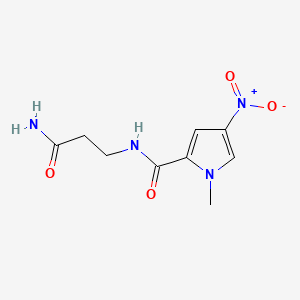
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This particular compound is characterized by its unique structure, which includes a carboxamide group, an amino-oxopropyl side chain, a methyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyrrole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Addition of the Amino-Oxopropyl Side Chain: This step involves the reaction of the intermediate compound with an amino-oxopropyl reagent under controlled conditions.
Methylation and Nitration: The final steps include the methylation of the pyrrole nitrogen and the nitration of the aromatic ring using standard methylating and nitrating agents, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the amino-oxopropyl side chain, using oxidizing agents such as potassium permanganate.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate in an acidic medium.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-amino-.
Oxidation: Formation of 1H-Pyrrole-2-carboxamide, N-(3-oxo-3-oxopropyl)-1-methyl-4-nitro-.
Substitution: Formation of halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino-oxopropyl side chain may also play a role in binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-chloro-: Similar structure but with a chlorine atom instead of a nitro group.
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-bromo-: Similar structure but with a bromine atom instead of a nitro group.
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-fluoro-: Similar structure but with a fluorine atom instead of a nitro group.
Uniqueness
The presence of the nitro group in 1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- imparts unique chemical reactivity and potential biological activity compared to its halogenated analogs. The nitro group can participate in redox reactions and form reactive intermediates, which may enhance its pharmacological properties.
Eigenschaften
CAS-Nummer |
55356-26-8 |
|---|---|
Molekularformel |
C9H12N4O4 |
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
N-(3-amino-3-oxopropyl)-1-methyl-4-nitropyrrole-2-carboxamide |
InChI |
InChI=1S/C9H12N4O4/c1-12-5-6(13(16)17)4-7(12)9(15)11-3-2-8(10)14/h4-5H,2-3H2,1H3,(H2,10,14)(H,11,15) |
InChI-Schlüssel |
RDLVSWSYXFRWOX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=C1C(=O)NCCC(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















